molecular formula C24H30O9 B10817428 Eupalinolide I

Eupalinolide I

Cat. No.: B10817428
M. Wt: 462.5 g/mol
InChI Key: HPWMABTYJYZFLK-ZAUIWSEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eupalinolide I is a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. This compound has garnered significant interest due to its diverse biological activities, including anti-inflammatory and anticancer properties . This compound is part of a larger family of sesquiterpene lactones, which are known for their complex structures and potent bioactivities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Eupalinolide I typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of high-speed counter-current chromatography (HSCCC) for the preparative separation of sesquiterpenoid lactones from Eupatorium lindleyanum . The two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) is often selected for this purpose .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its structure and the challenges associated with large-scale synthesis. Current methods focus on optimizing extraction and purification processes from natural sources, such as Eupatorium lindleyanum .

Chemical Reactions Analysis

Types of Reactions: Eupalinolide I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity or to study its mechanism of action.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of alcohols or other reduced forms of this compound .

Scientific Research Applications

Eupalinolide I has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying sesquiterpene lactones and their reactivity.

    Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive molecule.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

Comparison with Similar Compounds

  • Eupalinolide A
  • Eupalinolide B
  • Eupalinolide J
  • Parthenolide
  • DMOCPTL

Properties

Molecular Formula

C24H30O9

Molecular Weight

462.5 g/mol

IUPAC Name

[(3aR,6E,10Z,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10-,18-6+/t19?,20-,21?,22+/m1/s1

InChI Key

HPWMABTYJYZFLK-ZAUIWSEJSA-N

Isomeric SMILES

C/C/1=C/[C@@H]2[C@@H](C(C/C(=C\CC1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2

Origin of Product

United States

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